2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

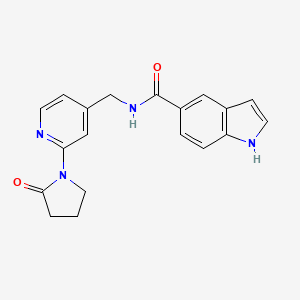

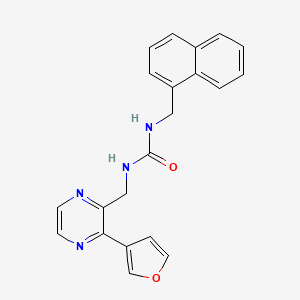

2-Bromo-5-chloro-1,3-thiazole-4-carboxylic Acid is a chemical compound with the molecular formula C4H2BrClNO2S . It is related to thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied. A common method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine . Other methods include copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been shown to undergo various chemical reactions. For example, they can be acylated with chloroacetyl chloride to give the corresponding chloroacetamide compound .Wissenschaftliche Forschungsanwendungen

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and biotechnology. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain types of cancer cells. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In biotechnology, this compound has been studied for its potential use as a catalyst in the synthesis of a variety of compounds.

Wirkmechanismus

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid has been shown to act as a pro-drug, which means that it is converted to an active form by a metabolic process in the body. Specifically, this compound is converted to an active form by the action of an enzyme called cytochrome P450. Once this compound is converted to its active form, it binds to specific receptors in the body and triggers a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In the body, this compound has been shown to inhibit the growth of certain types of cancer cells, as well as to act as an anti-inflammatory agent. Additionally, this compound has been shown to have an effect on the central nervous system, as it has been shown to reduce anxiety and improve cognitive function. This compound has also been shown to have an effect on the cardiovascular system, as it has been shown to reduce the risk of heart disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid has several advantages for use in laboratory experiments. Firstly, this compound is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments. Additionally, this compound is relatively stable, making it a safe choice for use in laboratory experiments. However, this compound also has several limitations for use in laboratory experiments. For example, this compound is highly reactive and can react with other compounds, which can lead to the formation of unwanted byproducts. Additionally, this compound is highly toxic, making it a potentially dangerous choice for use in laboratory experiments.

Zukünftige Richtungen

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid has a wide range of potential applications in the fields of medicine, agriculture, and biotechnology. In the future, this compound could be further studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain types of cancer cells. Additionally, this compound could be studied for its potential use as a herbicide and insecticide in agriculture, as well as for its potential use as a catalyst in the synthesis of a variety of compounds in biotechnology. Finally, this compound could be studied for its potential use as a drug in the treatment of various diseases, such as heart disease and anxiety.

Synthesemethoden

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid can be synthesized through a variety of methods, including the reaction of thiourea with bromine and chlorine. In this method, thiourea is reacted with bromine and chlorine in the presence of a base such as potassium hydroxide or sodium hydroxide, resulting in the formation of this compound. This method is simple and efficient, and can be used to synthesize a variety of compounds. Additionally, the reaction can be carried out at room temperature, making it a cost-effective method of synthesis.

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-1,3-thiazole-4-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClNO2S/c5-4-7-1(3(8)9)2(6)10-4/h(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVLHDUANVJQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Br)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)

![N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2757024.png)

![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)

![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)

![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)

![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2757037.png)

![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)